2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
Overview
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a pyrrole ring attached to a benzyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with acetic acid derivatives under controlled conditions . The pyrrole ring can be synthesized separately through the reaction of 2,5-dimethylpyrrole with benzyl ketone, followed by further functionalization . The final step involves coupling the pyrazole and pyrrole intermediates through an acetamide linkage, often using coupling reagents such as EDCI or DCC in the presence of a base[3][3].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the bromine atom .
Scientific Research Applications
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to its specific combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c1-13-18(19)14(2)23(21-13)12-17(24)20-11-15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10H,11-12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUBUXWJLRBDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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